molecular formula C23H17Cl2N3O2 B5993416 PI5P4K-|A-IN-1

PI5P4K-|A-IN-1

Cat. No.: B5993416
M. Wt: 438.3 g/mol
InChI Key: NYIMWDWEKSPBAR-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

PI5P4K-|A-IN-1 exerts its effects by inhibiting the activity of PI5P4K enzymes. It covalently binds to unique cysteines outside the active site, disrupting the kinase’s function. This inhibition leads to defects in autophagy and upregulation of TFEB signaling, which are critical for cancer cell survival. The molecular targets involved include the PI5P4K enzymes and the downstream signaling pathways they regulate.

Comparison with Similar Compounds

PI5P4K-|A-IN-1 is unique compared to other similar compounds due to its covalent binding mechanism and high selectivity for PI5P4K enzymes. Similar compounds include THZ-P1-2, ARUK2007145, and NIH-12848, which also target PI5P4K but may differ in their binding modes and selectivity profiles.

Properties

IUPAC Name

(4E)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2/c24-17-10-9-16(20(25)13-17)14-30-19-8-4-5-15(11-19)12-21-22(29)28-23(27-21)26-18-6-2-1-3-7-18/h1-13H,14H2,(H2,26,27,28,29)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIMWDWEKSPBAR-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=N/C(=C/C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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